![molecular formula C18H15FN2O3S2 B2380578 N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 2320722-73-2](/img/structure/B2380578.png)

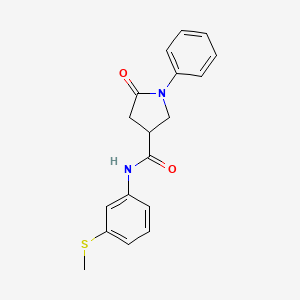

N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

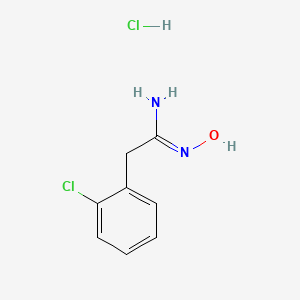

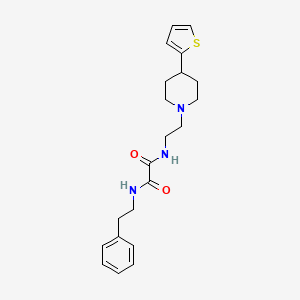

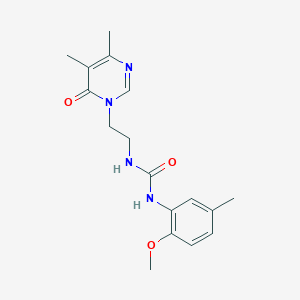

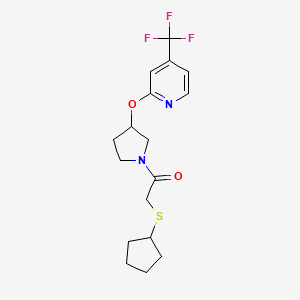

N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide, also known as BITH-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. BITH-1 is a small molecule that belongs to the class of oxalamide derivatives and has been shown to have a wide range of biological activities.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

A novel synthetic approach for the production of di- and mono-oxalamides, which may include compounds structurally related to the target molecule, has been developed. This method involves a one-pot synthesis from nitroaryl oxirane-2-carboxamides, utilizing the Meinwald rearrangement and a new rearrangement sequence, leading to high-yield production of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Material Science and Optoelectronics

In the domain of materials science, the focus on conjugated polymers derived from thiophene units suggests potential applications of similar compounds in optoelectronics. For instance, donor-acceptor type conjugated polymers have been designed and studied for their charge-transporting and optical properties, revealing their suitability for applications in photonic devices (Manjunatha et al., 2009).

Application in Electrochromic Devices

Further extending into the application of similar structural motifs, research on copolymers of thiophene derivatives has shown promising electrochromic properties. Such studies underline the potential utility of structurally related compounds in developing advanced electrochromic devices, which can switch colors upon electrical stimulation, offering applications in smart windows and displays (Türkarslan et al., 2007).

Catalytic Applications

The use of copper-catalyzed hydroxylation processes for (hetero)aryl halides, facilitated by related oxalamide compounds, highlights the potential of such chemical functionalities in catalytic reactions. This method enables the efficient conversion of aryl halides to phenols and hydroxylated heteroarenes under mild conditions, suggesting the catalytic utility of related compounds in organic synthesis (Xia et al., 2016).

Antipathogenic Activity

Investigations into the antipathogenic activity of thiourea derivatives, which share functional groups with the target molecule, reveal their potential in developing antimicrobial agents. These compounds have demonstrated significant activity against various bacterial strains, including those known for biofilm formation, indicating the broader implications of related chemical structures in medicinal chemistry (Limban et al., 2011).

Propriétés

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c19-12-1-3-13(4-2-12)21-18(24)17(23)20-9-14(22)16-6-5-15(26-16)11-7-8-25-10-11/h1-8,10,14,22H,9H2,(H,20,23)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKERZCSTDNNZNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2380498.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2380501.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2380503.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2380504.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2380507.png)

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)

![2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2380515.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2380516.png)